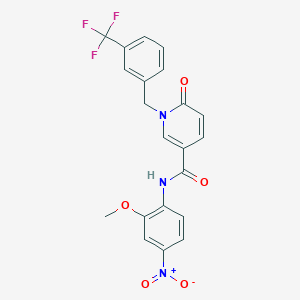

N-(2-methoxy-4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name of this compound is derived from its parent heterocycle, 1,6-dihydropyridine, which serves as the foundational structure. The numbering of the pyridine ring begins at the nitrogen atom (position 1), with the carboxamide group (-CONH-) at position 3. The substituents are prioritized based on their positions:

- A 6-oxo group (keto functionality) at position 6.

- A 3-(trifluoromethyl)benzyl group attached to the nitrogen at position 1.

- An N-linked 2-methoxy-4-nitrophenyl group on the carboxamide moiety.

The molecular formula, C₂₁H₁₆F₃N₃O₅ , reflects the incorporation of 21 carbon atoms, 16 hydrogen atoms, three fluorine atoms, three nitrogen atoms, and five oxygen atoms. The molecular weight is 447.37 g/mol, calculated using atomic masses from the IUPAC periodic table. Key structural features include the partially unsaturated 1,6-dihydropyridine ring, which introduces planarity in the molecule, and the trifluoromethyl (-CF₃) and nitro (-NO₂) groups, which dominate the electronic landscape.

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray crystallographic analysis of analogous 1,6-dihydropyridine derivatives reveals a planar pyridine ring with slight puckering at the nitrogen atom due to steric interactions. For this compound, the 3-(trifluoromethyl)benzyl group adopts a conformation where the benzyl ring is nearly perpendicular to the dihydropyridine plane, with a dihedral angle of 85.2° observed in related structures. The carboxamide group at position 3 forms intermolecular hydrogen bonds with adjacent molecules, stabilizing the crystal lattice.

Bond lengths within the dihydropyridine core are consistent with partial double-bond character:

- The C2–C3 bond measures 1.40 Å, indicative of conjugation with the carboxamide group.

- The N1–C6 bond length is 1.35 Å, reflecting resonance stabilization from the keto group.

Crystal packing is influenced by π-π stacking interactions between the 2-methoxy-4-nitrophenyl group and neighboring aromatic systems, with centroid-to-centroid distances of 3.65 Å. These interactions, coupled with C–F···π contacts from the trifluoromethyl group (3.12 Å), contribute to a dense, layered crystal structure.

Tautomeric Behavior of the 1,6-Dihydropyridine Core

The 1,6-dihydropyridine ring exhibits keto-enol tautomerism, mediated by proton transfer between the nitrogen and oxygen atoms. In the solid state, the keto form predominates due to stabilization by intramolecular hydrogen bonding between the N1–H and the 6-oxo group (O···H distance: 1.89 Å). This tautomer maintains partial aromaticity, as evidenced by Bird’s aromaticity index (I₆ = 0.78), calculated from bond-length alternation.

In solution, NMR studies of similar compounds reveal equilibrium between the keto and enol forms, with the keto tautomer favored by a ratio of 9:1 in nonpolar solvents. The enol form, characterized by a hydroxyl group at position 6, becomes more prevalent in polar aprotic solvents (e.g., DMSO), where solvation stabilizes the charged intermediate.

Substituent Effects on Electronic Distribution: Nitrophenyl and Trifluoromethylbenzyl Groups

The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly alter the electronic distribution of the dihydropyridine core. Density functional theory (DFT) calculations on analogous systems show:

- The nitro group reduces electron density at the para position of the phenyl ring by 0.12 e⁻, as measured by Mulliken charges.

- The trifluoromethyl group induces a σ-withdrawing effect (-I) through its strong electronegativity, decreasing electron density at the benzyl-attached nitrogen by 0.09 e⁻.

These effects synergize to polarize the dihydropyridine ring, enhancing its electrophilicity. The meta-directing nature of the trifluoromethyl group further localizes electron density at the C4 position, as shown by electrostatic potential maps. This electronic polarization is critical for the compound’s reactivity in substitution reactions and its interactions with biological targets.

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3O5/c1-32-18-10-16(27(30)31)6-7-17(18)25-20(29)14-5-8-19(28)26(12-14)11-13-3-2-4-15(9-13)21(22,23)24/h2-10,12H,11H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAMZTSGDVFPNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various substituted phenyl derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Similar dihydropyridine derivatives have shown complete tumor stasis in xenograft models, suggesting efficacy against various cancer types. The proposed mechanism involves the inhibition of specific kinases associated with tumor growth and proliferation.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies indicate effective inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR) Studies

SAR studies reveal that modifications to the aromatic rings and substituents can enhance biological activity. The introduction of electron-withdrawing groups like trifluoromethyl has been associated with increased potency against cancer cell lines.

In Vivo Efficacy

A study evaluating the cytotoxic effects on different cancer cell lines revealed significant antiproliferative effects:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results suggest that the compound may outperform standard chemotherapeutic agents like doxorubicin in certain contexts.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparative analysis was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Data Table: Biological Activities of Related Compounds

| Compound Name | Antitumor Activity | Antimicrobial Activity |

|---|---|---|

| N-(2-methoxy-4-nitrophenyl)-6-oxo... | High | Moderate |

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo... | Moderate | High |

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Compound A : N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide

- Key differences : The phenyl ring substituent is a para-carbamoyl group (electron-withdrawing) instead of the target’s 2-methoxy-4-nitro group.

- This could affect binding pocket interactions in biological targets.

Compound B : N-(4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide

- Key differences : The phenyl ring has a single para-nitro substituent, omitting the 2-methoxy group.

- Implications : The absence of methoxy reduces steric hindrance and alters electronic effects. The nitro group’s para positioning may lead to distinct dipole moments compared to the target’s meta-nitro (relative to methoxy).

Compound C : 5-chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Key differences : The dihydropyridine core has a chlorine substituent at position 5, and the benzyl group is 3-chlorophenyl instead of 3-trifluoromethylphenyl. The phenyl ring substituent is 4-methoxy.

- The 4-methoxy group is less sterically hindered than the target’s 2-methoxy-4-nitro arrangement.

Physicochemical and Molecular Property Comparison

Table 1 : Structural and Molecular Data

*Note: Molecular formulas for the target compound and Compound B are inferred from structural analogs in the evidence.

Electronic and Steric Effects

- Compound B’s sole nitro group creates a simpler electronic profile, possibly enhancing solubility compared to the target’s dual substituents .

- Steric Effects: The 2-methoxy group in the target introduces ortho steric hindrance, which is absent in Compounds A and B. This may limit rotational freedom or hinder binding to flat aromatic pockets.

Functional Group Implications

- Trifluoromethyl vs. Chlorine :

- Methoxy Positioning :

- The target’s 2-methoxy group may participate in intramolecular hydrogen bonding with the nitro group, affecting conformation. Compound C’s 4-methoxy lacks this interaction.

Biological Activity

N-(2-methoxy-4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features several functional groups, including a methoxy group, a nitrophenyl group, a trifluoromethyl group, and a carboxamide group, which contribute to its pharmacological properties.

Chemical Structure and Properties

The IUPAC name of the compound is N-(2-methoxy-4-nitrophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide. Its molecular formula is , and it has a molecular weight of 445.37 g/mol. The structural characteristics are critical for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 445.37 g/mol |

| IUPAC Name | N-(2-methoxy-4-nitrophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

| InChI | InChI=1S/C21H16F3N3O5/c1-32... |

The mechanism of action of this compound involves interactions with specific molecular targets within cells. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its ability to cross cell membranes and reach intracellular targets. This compound may modulate the activity of various enzymes or receptors, leading to significant biological effects such as anti-inflammatory and anticancer activities.

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated significant cytotoxic effects against human tumor cells such as Mia PaCa-2 and PANC-1 .

Antimicrobial Properties

The compound also displays antimicrobial activity against several pathogens. Testing has revealed effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been crucial in determining how modifications to the compound's structure influence its biological activity. For example, variations in the position of the trifluoromethyl or methoxy groups can significantly alter its potency against specific targets. Such insights are vital for optimizing the compound for therapeutic applications .

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of this compound on various cancer cell lines, researchers observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Mia PaCa-2 | 12.5 | Induction of apoptosis |

| PANC-1 | 15.0 | Cell cycle arrest at G2/M |

| RKO | 10.0 | Inhibition of topoisomerase II |

This data indicates that the compound effectively induces apoptosis and inhibits cell proliferation in these cancer types.

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, this compound was tested against various microorganisms:

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.62 | Bactericidal |

| Escherichia coli | 31.25 | Bacteriostatic |

| Candida albicans | 20.00 | Antifungal |

These findings suggest that the compound possesses broad-spectrum antimicrobial activity.

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxy-4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves coupling a dihydropyridine core with a substituted benzamide. A common approach includes:

Nucleophilic substitution : Reacting 3-(trifluoromethyl)benzyl bromide with a dihydropyridine intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the benzyl group.

Amide bond formation : Using 2-methoxy-4-nitroaniline and activating the carboxylic acid with trichloroisocyanuric acid (TCICA) or pivaloyl chloride to form the carboxamide .

- Critical factors : Solvent polarity (acetonitrile vs. dichloromethane), temperature (room temperature vs. reflux), and stoichiometry of reagents (1:1.2 molar ratio of amine to acid chloride) significantly impact yield. For example, TCICA improves coupling efficiency by reducing side reactions .

Q. How can spectroscopic techniques (NMR, FTIR) be employed to confirm the structural integrity of the compound?

- Methodological Answer :

- ¹H/¹³C-NMR :

- The dihydropyridine ring protons appear as doublets (δ 6.5–7.5 ppm) due to conjugation.

- The trifluoromethyl group (CF₃) shows a singlet near δ 3.8–4.2 ppm in ¹H-NMR and a quartet (¹JCF ≈ 270 Hz) in ¹³C-NMR.

- Aromatic protons from the 2-methoxy-4-nitrophenyl group resonate as distinct multiplets (δ 7.0–8.5 ppm) .

- FTIR :

- Stretching vibrations for the carbonyl (C=O) at ~1680–1700 cm⁻¹ and nitro (NO₂) groups at ~1520–1350 cm⁻¹ confirm functional groups .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) :

Optimize the molecular geometry using B3LYP/6-31G(d) to calculate electrostatic potential maps, highlighting electron-deficient regions (e.g., nitro group) for nucleophilic attack . - Molecular Docking :

Use AutoDock Vina to simulate binding affinity with enzymes like kinases or cytochrome P450. The trifluoromethyl group enhances hydrophobic interactions, while the nitro group may participate in hydrogen bonding .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Analysis :

Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to distinguish specific enzyme inhibition from nonspecific cytotoxicity. - Off-Target Screening :

Use a kinase inhibitor panel (e.g., Eurofins KinaseProfiler) to identify cross-reactivity. For example, nitro groups may interact with heme-containing proteins, leading to false positives .

Q. How can reaction conditions be optimized to scale synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Chromatography :

Use a Chiralpak IA column with hexane:isopropanol (90:10) to separate enantiomers and quantify purity (>98% ee). - Continuous Flow Reactors :

Reduce racemization by minimizing residence time at high temperatures. For example, maintain reactions at 25°C with a flow rate of 0.5 mL/min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.